Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803606-93-0
VCID: VC2605376
InChI: InChI=1S/C7H12FNO2.ClH/c1-2-11-7(10)6(8)5-3-9-4-5;/h5-6,9H,2-4H2,1H3;1H
SMILES: CCOC(=O)C(C1CNC1)F.Cl
Molecular Formula: C7H13ClFNO2
Molecular Weight: 197.63 g/mol

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride

CAS No.: 1803606-93-0

Cat. No.: VC2605376

Molecular Formula: C7H13ClFNO2

Molecular Weight: 197.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride - 1803606-93-0

Specification

CAS No. 1803606-93-0
Molecular Formula C7H13ClFNO2
Molecular Weight 197.63 g/mol
IUPAC Name ethyl 2-(azetidin-3-yl)-2-fluoroacetate;hydrochloride
Standard InChI InChI=1S/C7H12FNO2.ClH/c1-2-11-7(10)6(8)5-3-9-4-5;/h5-6,9H,2-4H2,1H3;1H
Standard InChI Key OQHUOFNFEZIVBU-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1CNC1)F.Cl
Canonical SMILES CCOC(=O)C(C1CNC1)F.Cl

Introduction

Chemical Identity and Properties

Basic Chemical Information

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride is identified by its distinctive chemical structure and properties. The compound is characterized by the following specifications:

PropertyValue
CAS Number1803606-93-0
Molecular FormulaC7H13ClFNO2
Molecular Weight197.63 g/mol
Chemical ClassFluorinated azetidine derivative
Physical FormSolid (typical for hydrochloride salts)

The compound features an azetidine ring (a four-membered nitrogen-containing heterocycle) with a fluoroacetate group at the 3-position. The hydrochloride form enhances its solubility and stability in aqueous solutions, which is particularly important for pharmaceutical applications where water solubility often presents a challenge.

Structural Characteristics

The structure of Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride consists of several key components that contribute to its chemical behavior and potential biological activity. The azetidine ring, being a strained four-membered ring, provides unique spatial arrangements and reactivity patterns. The fluorine atom at the alpha position to the ester group significantly affects the electronic properties and metabolic stability of the molecule.

The hydrochloride salt formation occurs at the nitrogen atom of the azetidine ring, creating a positively charged quaternary nitrogen that contributes to improved solubility profiles compared to the free base form. This characteristic is particularly valuable in drug formulation and delivery systems where solubility plays a critical role in bioavailability.

Synthesis and Chemical Reactions

Synthetic Routes

Biological Activity and Applications

Medicinal Chemistry Applications

In the field of medicinal chemistry, Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride holds significant value as a building block for pharmaceutical agents. The compound's structural features make it particularly useful for the development of drugs targeting specific biological pathways.

The fluoroacetate moiety is known to enhance compound stability and binding affinity to target enzymes or receptors. This characteristic potentially allows derivatives of this compound to effectively inhibit or modulate enzyme activity, making it valuable for studying enzyme functions and developing enzyme inhibitors.

Structural Advantages

Several structural features contribute to the potential biological activity of this compound:

  • The azetidine ring provides a rigid scaffold that can impart specific conformational constraints, potentially leading to improved target selectivity.

  • The fluorine atom introduces unique electronic properties and metabolic stability, often extending the half-life of drug candidates.

  • The ester functionality offers a potential point for metabolic transformation or further chemical modification.

These features collectively make Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride an attractive starting point for medicinal chemists seeking to develop novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties.

Research Status and Findings

Current Research Landscape

Research into related fluorinated azetidine derivatives has demonstrated their utility in developing compounds that can modulate enzyme activity and interact with specific biological targets. The presence of the fluorine atom typically enhances metabolic stability and can improve binding affinity to target proteins.

Research Limitations

Several factors contribute to the current limitations in research specifically addressing Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride:

  • The compound is primarily utilized as an intermediate or building block rather than as a final therapeutic agent.

  • Many studies involving this compound may be conducted within pharmaceutical companies and remain proprietary.

  • The specialized nature of fluorinated heterocycles means that research is often conducted by specialized groups with specific expertise in this area.

Despite these limitations, the broader field of fluorinated azetidine chemistry continues to advance, potentially providing new insights and applications for this compound in the future.

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride, including other fluorinated azetidine derivatives. One such related compound is Azetidin-3-yl acetate 2,2,2-trifluoroacetate, which differs in the nature and position of the fluorinated group but maintains the core azetidine structure.

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochlorideC7H13ClFNO2197.63 g/molSingle fluorine at alpha position to ester
Azetidin-3-yl acetate 2,2,2-trifluoroacetateC7H10F3NO4229.15 g/molTrifluoroacetate counterion, non-fluorinated acetate ester

These structural differences, while seemingly minor, can significantly impact the compounds' chemical reactivity, metabolic stability, and biological activity profiles.

Functional Relevance in Related Chemistry

In patent literature, related azetidine derivatives such as 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol have been described as intermediates in the synthesis of estrogen receptor modulating compounds. This suggests that derivatives and analogs of Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride may find applications in developing therapeutics targeting hormone-related pathways.

The estrogen receptor is implicated in several diseases, including various types of cancer (breast, lung, ovarian, colon, prostate, endometrial, and uterine), highlighting the potential therapeutic significance of compounds derived from this chemical class.

Future Research Directions

Methodological Improvements

Future research may also focus on improving synthetic methodologies for Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride and related compounds, potentially including:

  • Development of more efficient and environmentally friendly synthetic routes

  • Application of flow chemistry techniques for improved yield and purity

  • Exploration of enzymatic methods for stereoselective synthesis of derivatives

  • Investigation of alternative salt forms with optimized physicochemical properties

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